![molecular formula C13H11F3N2O2 B1304226 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde CAS No. 109925-28-2](/img/structure/B1304226.png)
1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 109925-28-2 . It has a molecular weight of 284.24 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H11F3N2O2/c1-8-11(7-19)12(18(2)17-8)20-10-5-3-4-9(6-10)13(14,15)16/h3-7H,1-2H3 . This indicates that the compound contains carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
This compound has a melting point range of 84 - 86 degrees Celsius . It is a solid in its physical form .Wissenschaftliche Forschungsanwendungen
Heterocyclic Scaffold Importance
A substantial portion of naturally occurring compounds, pharmaceuticals, and drug-candidate molecules incorporate heterocyclic scaffolds, highlighting the significance of tetrahydrobenzo[b]pyrans. The synthesis of these heterocyclic compounds using various organocatalysts represents a critical area of study, particularly through the three-component condensation of dimedone, aldehydes, and malononitrile. This approach underscores the utility of 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde and related compounds in constructing valuable heterocycles within organic chemistry and pharmacology (Kiyani, 2018).
Bioactive Heterocyclic Compounds Synthesis
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, including derivatives of 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde, is pivotal for generating a wide array of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. This synthetic versatility offers a pathway for exploring innovative transformations and applications in the synthesis of heterocycles and dyes, demonstrating the compound's role in facilitating mild reaction conditions for generating diverse heterocyclic frameworks (Gomaa & Ali, 2020).
Antifungal Pharmacophore Development
Research into the chemical combat against Fusarium oxysporum, responsible for Bayoud disease in date palms, has leveraged the structural features of compounds like 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde. These studies have identified antifungal pharmacophore sites, contributing to the development of more effective antifungal agents. The exploration of structure–activity relationships (SAR) provides insights into designing targeted molecules with enhanced biological activity against specific fungal pathogens (Kaddouri et al., 2022).
Pyrazole Heterocycles in Medicinal Chemistry
The pyrazole moiety, often found in compounds like 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde, plays a crucial role in medicinal chemistry. Pyrazoles are integral to a wide range of biologically active compounds, serving as a template for both combinatorial and medicinal chemistry. Their synthesis and incorporation into diverse heterocyclic systems have opened avenues for developing new therapeutic agents across various biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects (Dar & Shamsuzzaman, 2015).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for this compound are not available, it’s worth noting that compounds with trifluoromethyl groups are of significant interest in various fields, including agrochemicals, pharmaceuticals, and functional materials . Therefore, it’s plausible that future research could explore the potential applications of this compound in these areas.
Wirkmechanismus
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its solubility in water and organic solvents, as well as its stability, could influence its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect how a compound interacts with its targets and its overall effectiveness. For 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde, it is recommended to store the compound at 2-8°C .
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-8-11(7-19)12(18(2)17-8)20-10-5-3-4-9(6-10)13(14,15)16/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGWMDGJMIQAFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OC2=CC=CC(=C2)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382376 |
Source


|
| Record name | 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde | |
CAS RN |
109925-28-2 |
Source


|
| Record name | 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

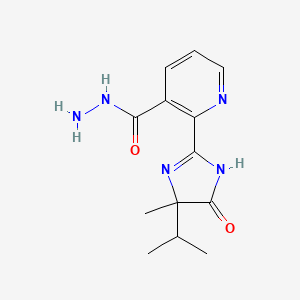
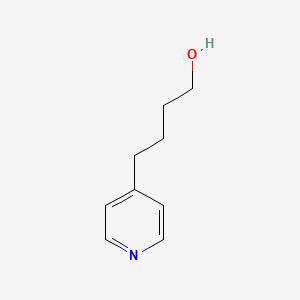

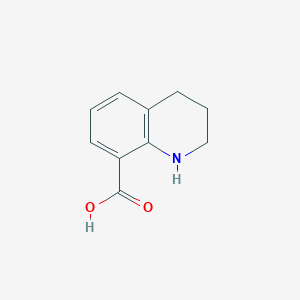
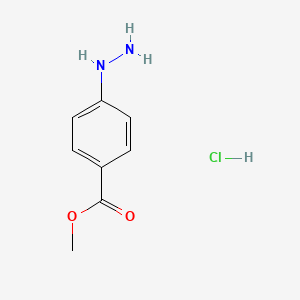



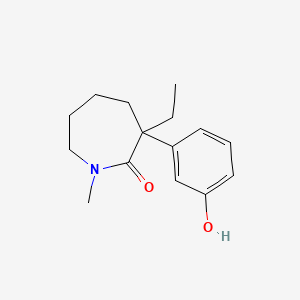
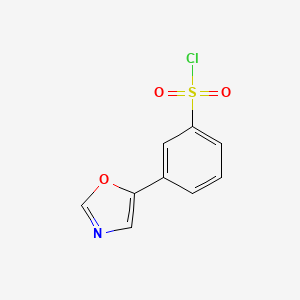



![5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1304184.png)